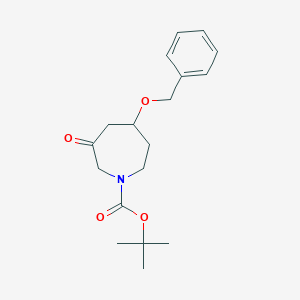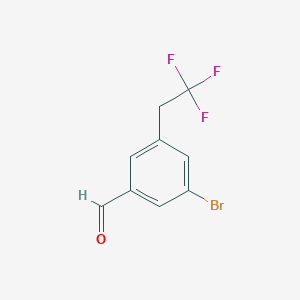
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromine atom, a trifluoroethyl group, and an aldehyde group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Alkylation: The compound can be synthesized through the halogenation of benzene to introduce the bromine atom, followed by the alkylation to attach the trifluoroethyl group.
Vilsmeier-Haack Formylation: This method involves the formylation of the bromobenzene derivative using the Vilsmeier-Haack reagent to introduce the aldehyde group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the desired compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 3-Bromo-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: 3-Cyanobenzoic acid or 3-Hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may involve the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact mechanism can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-Bromo-5-(2,2,2-trifluoroethyl)pyridine
3-Bromo-N-(2,2,2-trifluoroethyl)aniline
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine
This comprehensive overview highlights the significance of 3-Bromo-5-(2,2,2-trifluoroethyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C9H6BrF3O |
|---|---|
Peso molecular |
267.04 g/mol |
Nombre IUPAC |
3-bromo-5-(2,2,2-trifluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3,5H,4H2 |
Clave InChI |
QDMMZECHLUMZGL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C=O)Br)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


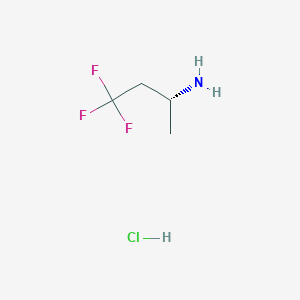
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)


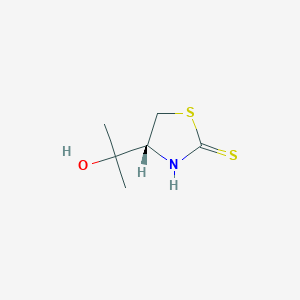
![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)
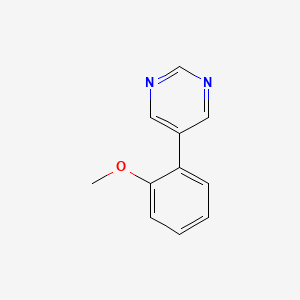

![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)

